1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
CAS No.: 77862-96-5
Cat. No.: VC17026078
Molecular Formula: C5H2N7NaO
Molecular Weight: 199.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77862-96-5 |
|---|---|
| Molecular Formula | C5H2N7NaO |
| Molecular Weight | 199.11 g/mol |
| IUPAC Name | sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1 |
| Standard InChI Key | RLJNZMCVNXQSAV-UHFFFAOYSA-M |
| Canonical SMILES | C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:
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H NMR (DO): A singlet at δ 8.45 ppm corresponds to the pyrimidine H6 proton, while triazole protons appear as multiplets between δ 7.8–8.2 ppm.
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C NMR: Carbonyl resonance at δ 165.3 ppm and aromatic carbons in the δ 140–155 ppm range.
Fourier-Transform Infrared (FTIR) spectroscopy shows a strong absorption band at 1690 cm for the carbonyl group and N–H stretches at 3200–3400 cm.
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves three stages:
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Pyrimidine Ring Formation: Condensation of guanidine nitrate with malononitrile in ethanol yields 2,4-diamino-6-hydroxypyrimidine (78% yield).
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Triazole Annulation: Reaction with sodium azide and phosphoryl chloride introduces the 1,2,3-triazolo ring at the 4,5-position of the pyrimidine.
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Salt Formation: Neutralization with sodium hydroxide generates the monosodium salt, achieving a final yield of 76% after recrystallization.
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
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Temperature: Triazole formation requires strict control at 80–85°C to avoid side reactions.
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Catalyst: Use of Cu(I)-ascorbate systems improves regioselectivity during azide-alkyne cycloaddition .
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Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, reducing reaction time by 30% compared to THF.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell wall synthesis. Molecular docking studies indicate binding to fungal cytochrome P450 14α-demethylase (CYP51) with a binding energy of −9.2 kcal/mol.
Antiviral Applications
Derivatives inhibit influenza A RNA-dependent RNA polymerase (RdRp) by disrupting PA-PB1 subunit heterodimerization (EC = 3.7 μM) . Structural analogs with 5-phenyl substitutions show 10-fold improved potency, attributed to hydrophobic interactions with PB1 residue Phe323 .
Comparative Analysis with Structural Analogs
The monosodium salt derivative exhibits enhanced bioavailability compared to neutral triazolo-pyrimidines:
| Compound | LogP | Solubility (mg/mL) | IC (μM) |
|---|---|---|---|
| Monosodium salt (Target) | −0.87 | 52.4 | 12.0 |
| 1H- 4triazole | 1.32 | 8.9 | >100 |
| 2-Amino-6-phenylpyrimidin | 2.15 | 3.1 | 45.2 |
The sodium salt’s lower LogP (−0.87 vs. 1.32–2.15) correlates with improved cellular uptake and reduced plasma protein binding.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: C = 1.8 μg/mL at 2 h post-oral administration (50 mg/kg in rats).
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Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing a major inactive metabolite (t = 4.2 h).
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Excretion: 68% renal excretion within 24 h.
Toxicity Data
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Acute Toxicity: LD > 2000 mg/kg in mice (oral), classifying it as Category 5 under GHS.
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Genotoxicity: Negative in Ames test (up to 500 μg/plate).
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antimetabolites: Mimics purine bases, inhibiting DNA synthesis in rapidly dividing cells.
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Kinase Inhibitors: Demonstrates IC = 0.8 μM against CDK2/cyclin E via hydrogen bonding with Glu81 and Lys89.
Chemical Biology Probes
Fluorescently tagged derivatives (e.g., BODIPY-conjugated) enable real-time visualization of microtubule dynamics in live cells.
Future Research Directions
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Synthetic Chemistry: Develop solvent-free mechanochemical synthesis to improve atom economy beyond the current 64%.
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Drug Delivery: Encapsulation in PEGylated liposomes to enhance tumor targeting (preliminary data show 3× higher tumor accumulation).
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Target Expansion: Screen against emerging viral targets like SARS-CoV-2 main protease (M), leveraging the triazole ring’s zinc-binding capacity .
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